molecular formula C6H11ClN2O3 B2660281 4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride CAS No. 2155852-15-4

4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride

Cat. No.: B2660281
CAS No.: 2155852-15-4
M. Wt: 194.62
InChI Key: VMEFFBTWFJBCJK-UHFFFAOYSA-N
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Description

4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₀N₂O₃·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions One common method involves the acylation of 4-methylpiperazine with an acyl chloride, followed by oxidation to introduce the keto group at the 5-position

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups.

Scientific Research Applications

4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine: Lacks the keto and carboxylic acid groups, making it less reactive in certain chemical reactions.

    5-Oxopiperazine-2-carboxylic acid: Similar structure but without the methyl group, which can affect its reactivity and binding properties.

    Piperazine-2-carboxylic acid: Lacks both the methyl and keto groups, resulting in different chemical and biological properties.

Uniqueness

4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride is unique due to the presence of both the methyl and keto groups, which confer specific reactivity and binding characteristics. These structural features make it a valuable intermediate in the synthesis of various complex molecules and enhance its utility in scientific research.

Properties

IUPAC Name

4-methyl-5-oxopiperazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.ClH/c1-8-3-4(6(10)11)7-2-5(8)9;/h4,7H,2-3H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEFFBTWFJBCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NCC1=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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